3-(p-Anisyl)-6-hydrazinopyridazine
Overview
Description
3-Hydrazino-6-(4-methoxyphenyl)pyridazine is an organic compound with the molecular formula C11H12N4O It is a derivative of pyridazine, characterized by the presence of a hydrazino group at the third position and a methoxyphenyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazino-6-(4-methoxyphenyl)pyridazine typically involves the reaction of 4-methoxyphenylhydrazine with a suitable pyridazine derivative. One common method includes the condensation of 4-methoxyphenylhydrazine with 3-chloropyridazine under reflux conditions in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 3-Hydrazino-6-(4-methoxyphenyl)pyridazine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazino-6-(4-methoxyphenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyridazines with various functional groups.
Scientific Research Applications
3-Hydrazino-6-(4-methoxyphenyl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Hydrazino-6-(4-methoxyphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydrazino-6-(4-methylphenyl)pyridazine
- 3-Hydrazino-6-(4-chlorophenyl)pyridazine
- 3-Hydrazino-6-(4-nitrophenyl)pyridazine
Uniqueness
3-Hydrazino-6-(4-methoxyphenyl)pyridazine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds, such as those with methyl, chloro, or nitro substituents, which may exhibit different chemical behaviors and applications.
Properties
IUPAC Name |
[6-(4-methoxyphenyl)pyridazin-3-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-16-9-4-2-8(3-5-9)10-6-7-11(13-12)15-14-10/h2-7H,12H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGDUFOXUMFAMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577853 | |
Record name | 3-Hydrazinyl-6-(4-methoxyphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18772-76-4 | |
Record name | 3-Hydrazinyl-6-(4-methoxyphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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